Pradefovir - 625095-60-5

Pradefovir

Catalog Number: EVT-279639
CAS Number: 625095-60-5
Molecular Formula: C17H19ClN5O4P
Molecular Weight: 423.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pradefovir is a liver-targeted prodrug of 9-(2-phosphonylmethoxyethyl)adenine (PMEA), also known as adefovir. [] Developed using HepDirect technology, it is designed to deliver adefovir specifically to the liver, increasing its efficacy against hepatitis B virus (HBV) while potentially minimizing systemic exposure and related toxicity. [, ]

Pradefovir belongs to the class of cyclic 1-aryl-1,3-propanyl prodrugs and is primarily investigated for its antiviral activity against HBV. []

Chemical Reactions Analysis

Pradefovir undergoes metabolic activation primarily in the liver by the cytochrome P450 enzyme CYP3A4. [, , ] This enzymatic conversion leads to the cleavage of the prodrug moiety, releasing the active metabolite PMEA (adefovir). [, , ] The specific chemical transformations involved in this activation process require further investigation.

Mechanism of Action

Pradefovir itself is inactive but exerts its antiviral effect through its active metabolite, PMEA (adefovir). [] PMEA acts as a nucleoside analogue that inhibits HBV DNA polymerase. [, ] Upon phosphorylation to its active diphosphate form, PMEA competes with the natural substrate, deoxyadenosine triphosphate, for incorporation into viral DNA. [] This incorporation terminates viral DNA chain elongation, effectively inhibiting HBV replication. []

Applications
  • Metabolic Activation and Pharmacokinetics: Research has focused on understanding the metabolic pathway of Pradefovir, identifying CYP3A4 as the primary enzyme responsible for its conversion to PMEA. [, , ] Studies have also evaluated its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion in preclinical models and humans. [, , ]
  • Antiviral Efficacy and Resistance: Preclinical and clinical trials have assessed the antiviral activity of Pradefovir against HBV. [, , , ] These studies have evaluated its efficacy in reducing HBV DNA levels and explored the potential for drug resistance. [, , ]
  • Liver-Targeting Properties: A key area of research focuses on characterizing the liver-targeting ability of Pradefovir, which is attributed to its specific metabolic activation pathway. [, ] Studies have investigated the distribution of Pradefovir and its metabolites in tissues, aiming to demonstrate its preferential delivery to the liver compared to other organs. []

Relevance: Adefovir is the active metabolite of Pradefovir. [, , ] Pradefovir was designed using the HepDirect technology to overcome the limitations of Adefovir Dipivoxil by targeting Adefovir specifically to the liver. [, ] This targeted approach aims to enhance efficacy and reduce systemic exposure, minimizing renal toxicity associated with Adefovir. []

Adefovir Diphosphate (ADV-DP)

Compound Description: Adefovir Diphosphate (ADV-DP) is the active intracellular metabolite of Adefovir, generated through phosphorylation. [] It acts as a potent inhibitor of HBV DNA polymerase, halting viral replication. []

Relevance: ADV-DP is the active form of Adefovir, the active metabolite of Pradefovir. [] Pradefovir's design aims to increase the concentration of ADV-DP in the liver, enhancing the suppression of HBV replication. [] This targeted approach aims to improve efficacy compared to Adefovir Dipivoxil.

Tenofovir Disoproxil Fumarate (TDF)

Compound Description: Tenofovir Disoproxil Fumarate (TDF) is another nucleotide analogue reverse transcriptase inhibitor used as a first-line treatment for chronic HBV infection. [, , , ]

Relevance: Pradefovir has shown promising results in treating patients with Lamivudine-resistant HBV infection. [] Clinical trials indicate that Pradefovir can effectively reduce HBV DNA levels in these patients. [] This highlights the potential of Pradefovir as a therapeutic option for individuals who have developed resistance to Lamivudine, a significant issue in chronic HBV management.

Emtricitabine

Compound Description: Emtricitabine, a nucleoside analogue reverse transcriptase inhibitor, is primarily used in treating HIV infection. [] While it possesses activity against HBV, its use is limited due to the risk of cross-resistance with Lamivudine. []

Relevance: The emergence of cross-resistance with Lamivudine limits the utility of Emtricitabine in treating chronic HBV infection. [] In contrast, Pradefovir has demonstrated efficacy against Lamivudine-resistant HBV, making it a potentially more favorable option in such clinical scenarios. []

Properties

CAS Number

625095-60-5

Product Name

Pradefovir

IUPAC Name

9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine

Molecular Formula

C17H19ClN5O4P

Molecular Weight

423.8 g/mol

InChI

InChI=1S/C17H19ClN5O4P/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21)/t14-,28+/m0/s1

InChI Key

GWNHAOBXDGOXRR-HJFSHJIFSA-N

SMILES

C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N

Solubility

Soluble in DMSO

Synonyms

hepavir-B
ICN 2001-3
ICN-2001-3
ICN2001-3
MB 06866
MB-06866
MB-6866
MB06866
pradefovir
pradefovir mesylate
remofovir
remofovir mesylate

Canonical SMILES

C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N

Isomeric SMILES

C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.